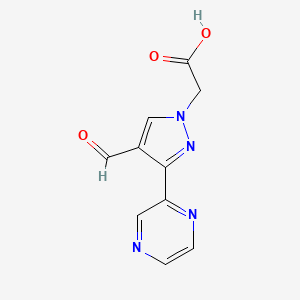
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at the acetic acid moiety. Various synthetic methods have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives. A study highlighted that certain pyrazole derivatives exhibit potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have shown significant anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structure-activity relationship suggests that substitutions on the pyrazole ring can enhance anti-inflammatory potency .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism involves induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways involved in tumor progression .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. Key aspects influencing its biological activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter biological activity.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish activity.
Table 1 summarizes some key findings related to the SAR of pyrazole derivatives:
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | Cell wall synthesis inhibition |
| Compound B | Anti-inflammatory | 5 | COX inhibition |
| Compound C | Anticancer (MCF-7) | 15 | Apoptosis induction |
Case Studies
Research has focused on the application of pyrazole derivatives in cancer treatment. In one study, a series of pyrazole compounds were tested for their synergistic effects when combined with doxorubicin in MCF-7 cells. The results indicated enhanced cytotoxicity when these compounds were used in combination therapy, suggesting a promising avenue for improving breast cancer treatment outcomes .
Propiedades
IUPAC Name |
2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-6-7-4-14(5-9(16)17)13-10(7)8-3-11-1-2-12-8/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISPSNALTDMMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















